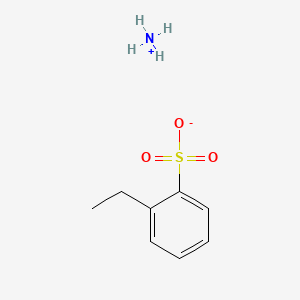
Ammonium ethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium ethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is the ammonium salt of ethylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium ethylbenzenesulfonate can be synthesized through the neutralization reaction between ethylbenzenesulfonic acid and ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the water.
Industrial Production Methods: In industrial settings, the production of this compound involves the sulfonation of ethylbenzene using concentrated sulfuric acid to produce ethylbenzenesulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the final product. The process is optimized for high yield and purity, often involving multiple purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium ethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfinate or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols are employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted ethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium ethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a surfactant in biochemical assays and as a solubilizing agent for hydrophobic compounds.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of ammonium ethylbenzenesulfonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can lead to the solubilization of hydrophobic compounds, making it useful in various applications. The sulfonate group can also participate in ionic interactions, enhancing the compound’s reactivity in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: A simpler sulfonic acid with similar reactivity but lacks the ethyl group.
Sodium ethylbenzenesulfonate: Similar structure but with sodium as the counterion instead of ammonium.
Ammonium benzenesulfonate: Similar structure but lacks the ethyl group.
Uniqueness: Ammonium ethylbenzenesulfonate is unique due to the presence of both the ethyl group and the ammonium ion. This combination enhances its solubility and reactivity, making it more versatile in various applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
86388-71-8 |
|---|---|
Molekularformel |
C8H10O3S.H3N C8H13NO3S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
azanium;2-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);1H3 |
InChI-Schlüssel |
KWYUNQQDYXTBAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




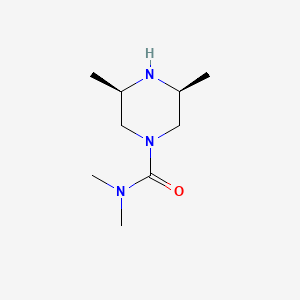
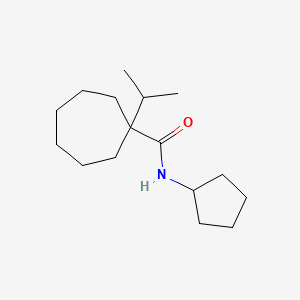
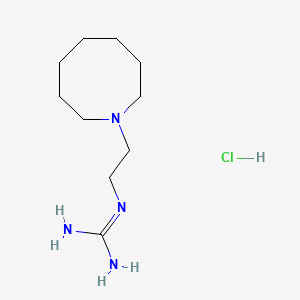
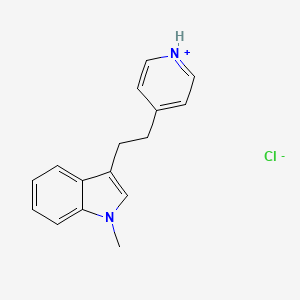

![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)
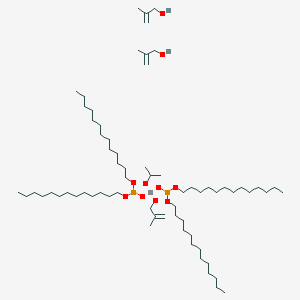
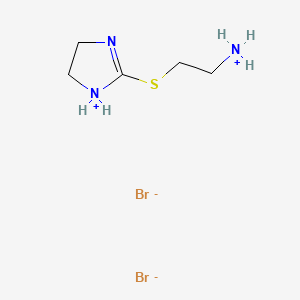
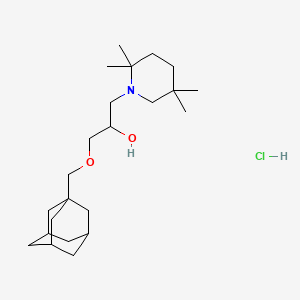


![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
